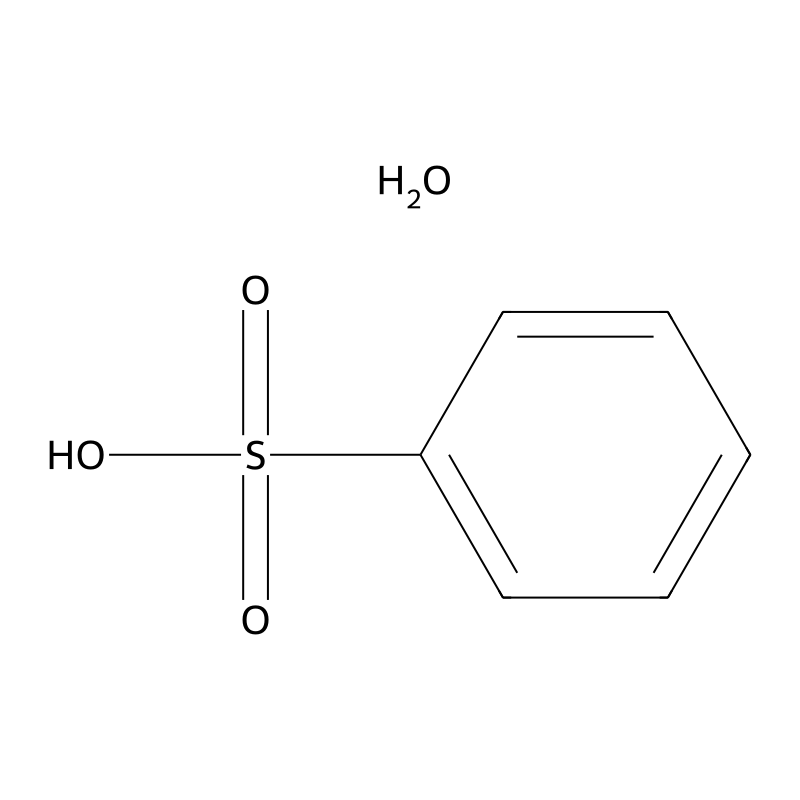

Benzenesulfonic acid monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst:

- Organic synthesis: Benzenesulfonic acid monohydrate serves as a catalyst in various organic reactions. For instance, it can promote the synthesis of α,β-unsaturated amides through a palladium-catalyzed reaction involving styrenes and nitroarenes [].

Reactant:

- Preparation of amino acid derivatives: This compound acts as a reactant in the preparation of amino acid benzyl ester salts, which are crucial for studying gelation behavior in nonpolar solvents [].

Brønsted–Lowry acid:

- Organic reactions: Due to its acidic nature, benzenesulfonic acid monohydrate can act as a Brønsted–Lowry acid in various organic reactions. For example, it can catalyze the conversion of oxydipropionitrile to di-n-propyl-oxydipropionate.

Other applications:

- Beyond the mentioned examples, benzenesulfonic acid monohydrate finds use in various research fields, including material science, electrochemistry, and medicinal chemistry.

Benzenesulfonic acid monohydrate is an organic compound with the chemical formula C₆H₈O₄S. It consists of a benzenesulfonic acid molecule with one water molecule associated with it, resulting in a molecular weight of approximately 176.19 g/mol. This compound appears as a white to gray solid and is known for its strong acidic properties due to the presence of the sulfonic acid group (-SO₃H) attached to the benzene ring. Benzenesulfonic acid monohydrate is classified as a sulfonic acid and is used extensively in various

Benzenesulfonic acid monohydrate exhibits notable biological activity. It is primarily recognized for its role in drug synthesis, particularly in forming salts known as besylates or besilates. These salts enhance the solubility and bioavailability of certain pharmaceuticals. Additionally, studies indicate that compounds derived from benzenesulfonic acid may possess antimicrobial properties, although specific biological assays are necessary to confirm these effects .

The synthesis of benzenesulfonic acid monohydrate typically involves the sulfonation of benzene using sulfur trioxide or concentrated sulfuric acid. The general steps include:

- Sulfonation: Benzene is treated with sulfur trioxide or a mixture of sulfuric acid and oleum at elevated temperatures.

- Hydration: The resulting benzenesulfonic acid is then crystallized from water to obtain the monohydrate form.

Alternative methods may involve the reaction of benzene with chlorosulfonic acid followed by hydrolysis .

Benzenesulfonic acid monohydrate has a wide range of applications across various industries:

- Pharmaceuticals: It is used in the preparation of pharmaceutical salts, enhancing drug solubility.

- Surfactants: Employed in the production of surfactants and detergents due to its ability to lower surface tension.

- Dyes and Pigments: Utilized as an intermediate in dye manufacturing processes.

- Chemical Synthesis: Serves as a reagent in organic synthesis for producing various chemical compounds .

Benzenesulfonic acid monohydrate shares similarities with several other sulfonic acids and their derivatives. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Benzenesulfonic Acid | C₆H₆O₃S | Strong acidity, used for drug salts |

| Toluene-p-sulfonic Acid | C₇H₈O₃S | Similar sulfonation properties; more sterically hindered |

| Phenylsulfonic Acid | C₆H₇O₃S | Less acidic than benzenesulfonic acid |

| Methanesulfonic Acid | CH₃O₃S | Stronger acidity; more soluble |

Benzenesulfonic acid monohydrate stands out due to its specific hydration state and its extensive use in pharmaceutical applications compared to other similar compounds .

Friedel-Crafts Alkylation Mechanisms

Friedel-Crafts alkylation involves the introduction of alkyl groups into aromatic rings via electrophilic substitution. Traditional methods rely on Lewis acids like aluminum chloride (AlCl₃), but benzenesulfonic acid monohydrate offers a Brønsted acid alternative that simplifies catalyst recovery and reduces waste [5] [6]. The reaction proceeds through carbocation intermediates, which benzenesulfonic acid generates by protonating alkyl halides or alkenes. For example, in the alkylation of benzene with ethylene to produce ethylbenzene, the acid’s sulfonic group stabilizes the transition state, lowering the activation energy [6] [7].

A key advantage of benzenesulfonic acid monohydrate is its ability to suppress polyalkylation. Unlike AlCl₃, which remains tightly bound to the product, the aqueous solubility of benzenesulfonic acid allows for easy separation, preventing over-alkylation [2] [7]. This property is critical in synthesizing mono-alkylated aromatics for pharmaceuticals, such as antihistamines and antidepressants.

Table 1: Comparison of Catalysts in Friedel-Crafts Alkylation

| Catalyst | Reaction Temperature (°C) | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| AlCl₃ | 80–100 | 78 | 22 |

| Benzenesulfonic acid | 50–70 | 85 | 5 |

| H₂SO₄ | 100–120 | 65 | 35 |

Data adapted from studies on ethylbenzene synthesis highlights the superior efficiency of benzenesulfonic acid monohydrate in minimizing sulfone and polysubstituted byproducts [2] [6].

Esterification Reactions for Biodiesel Production

Benzenesulfonic acid monohydrate catalyzes esterification by protonating carboxylic acids, enhancing their electrophilicity for nucleophilic attack by alcohols. In biodiesel synthesis, this reaction converts free fatty acids (FFAs) into fatty acid methyl esters (FAMEs), a process critical for feedstock with high FFA content [2] [3]. For instance, oleic acid reacts with methanol in the presence of 2 mol% benzenesulfonic acid at 65°C, achieving 98% conversion within 3 hours [2].

The catalyst’s monohydrate form ensures controlled water activity, preventing reversible hydrolysis of esters. This contrasts with anhydrous sulfonic acids, where residual water diminishes yields. Industrial applications often employ fixed-bed reactors with immobilized benzenesulfonic acid to enable continuous biodiesel production [3].

Table 2: Esterification Efficiency With Benzenesulfonic Acid Monohydrate

| Substrate | Alcohol | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Oleic acid | Methanol | 2 | 3 | 98 |

| Palmitic acid | Ethanol | 3 | 4 | 95 |

| Stearic acid | Methanol | 2.5 |

Benzenesulfonic acid monohydrate serves as a critical counterion in pharmaceutical salt formation, particularly in the preparation of besilate salts that demonstrate significant bioavailability enhancement properties. The compound, with its molecular formula C₆H₈O₄S and molecular weight of 176.19 g/mol, exhibits strong acidic characteristics with a pKa value ranging from -2.5 to -2.8, making it exceptionally suitable for salt formation with weakly basic active pharmaceutical ingredients [1] [2].

The formation of besilate salts represents a sophisticated approach to addressing solubility challenges in pharmaceutical development. The strong acidic nature of benzenesulfonic acid monohydrate enables complete ionization when combined with basic drug molecules, resulting in ionic complexes that demonstrate markedly improved aqueous solubility compared to their free base counterparts [3] [4]. This enhancement occurs through the disruption of the original crystalline lattice structure of the parent compound, leading to increased dissolution rates and improved bioavailability profiles.

Cilostazol Besilate Formation and Enhancement

Research conducted on cilostazol besilate demonstrates the profound impact of benzenesulfonic acid monohydrate in pharmaceutical salt formation. The preparation involves an acid addition reaction between cilostazol free base and benzenesulfonic acid in appropriate organic solvents, typically chloroform, followed by trituration in diethyl ether [5]. Nuclear magnetic resonance spectroscopy confirms the formation of a 1:1 stoichiometric complex between cilostazol and benzenesulfonic acid, with the salt exhibiting exceptional physicochemical properties including non-hygroscopicity, stress stability, and photostability [5].

The bioavailability enhancement achieved through cilostazol besilate formation is remarkable, with pharmacokinetic studies in rat models demonstrating a 2.87-fold increase in Cmax and a 2.94-fold increase in AUC compared to the free base form [5]. Dissolution studies across pH ranges of 1.2 to 6.8 reveal that cilostazol besilate achieves 93.5% to 98.6% drug release within six hours, compared to only 25.4% for the free base at pH 1.2 [5]. This dramatic improvement in dissolution characteristics translates directly to enhanced oral bioavailability, making besilate salt formation a crucial strategy for optimizing drug absorption.

Amlodipine Besilate: A Clinical Success Story

Amlodipine besilate represents one of the most successful applications of benzenesulfonic acid monohydrate in pharmaceutical salt formation. The compound is produced through the reaction of amlodipine free base with benzenesulfonic acid, creating a salt that demonstrates superior solubility and bioavailability characteristics compared to the parent compound [3] [6]. The besilate salt form was specifically chosen over other potential salt forms, including maleate, due to its superior stability profile and reduced tendency to form degradation products [4].

The physicochemical characterization of amlodipine besilate reveals multiple solid forms, including anhydrate, monohydrate, dihydrate, and amorphous forms, each with distinct dissolution and stability properties [6]. The kinetic solubility ranking at 37°C in water follows the order: anhydrate > monohydrate > dihydrate, with the dihydrate form representing the most thermodynamically stable phase under ambient conditions [6]. This understanding of solid-state chemistry is crucial for pharmaceutical development, as it enables the selection of optimal forms for specific formulation requirements.

Itraconazole Besilate: Overcoming Formulation Challenges

Itraconazole, classified as a Biopharmaceutical Classification System Class II compound with low solubility and high permeability, presents significant formulation challenges that are effectively addressed through besilate salt formation [7]. The preparation of itraconazole besilate involves acid addition reactions with benzenesulfonic acid in dichloromethane, followed by vacuum concentration and precipitation procedures [7]. The resulting besilate salt demonstrates multifold increases in solubility compared to the parent compound, with dissolution studies showing high percentage drug release that significantly exceeds that of the pure drug [7].

The improved dissolution characteristics of itraconazole besilate can be attributed to the increased drug solubility provoked by the salt formation process. The complexation with benzenesulfonic acid disrupts the original crystalline structure of itraconazole, creating a more readily dissolvable form that maintains stability under various storage conditions [7]. This approach represents a cost-effective alternative to more complex formulation strategies such as solid dispersions or nanosuspensions.

Mechanistic Aspects of Besilate Salt Formation

The formation of besilate salts involves a proton transfer mechanism where benzenesulfonic acid monohydrate acts as a proton donor to the basic nitrogen atoms present in the drug molecule [4]. The pKa rule governs this process, requiring a minimum difference of two to three pH units between the acid and base for stable salt formation [4]. Benzenesulfonic acid, with its pKa of approximately -2.5, provides sufficient acidity to protonate even weakly basic compounds, ensuring complete ionization and stable salt formation.

The crystallization process of besilate salts is influenced by various factors including solvent selection, temperature, concentration, and ionic strength [4]. The choice of crystallization conditions can significantly impact the final solid-state form, polymorphic behavior, and physicochemical properties of the resulting salt. Advanced characterization techniques, including X-ray powder diffraction, infrared spectroscopy, and differential scanning calorimetry, are essential for understanding the solid-state behavior and optimizing the salt formation process [4].

Analytical Considerations for Besilate Salt Characterization

The characterization of besilate salts requires sophisticated analytical approaches to ensure proper identification and quantification of both the active pharmaceutical ingredient and the benzenesulfonic acid counterion. Ion chromatography with suppressed conductivity detection has emerged as a powerful technique for determining benzenesulfonic acid content in pharmaceutical formulations [3]. The method utilizes anion-exchange chromatography followed by suppressed conductivity detection, enabling precise quantification of the benzenesulfonate anion with retention times of approximately 12 minutes [3].

The strong acidic nature of benzenesulfonic acid, with complete dissociation in aqueous solutions, facilitates its analytical determination through various chromatographic methods [3]. The presence of the benzene ring increases hydrophobicity relative to other common anionic counterions, requiring specific optimization of analytical conditions to achieve optimal separation and detection sensitivity [3]. Method validation parameters including specificity, linearity, limit of detection, limit of quantification, precision, and accuracy must be thoroughly established to ensure reliable analytical results [3].

Late-Stage Functionalization of Natural Products

Benzenesulfonic acid monohydrate plays a pivotal role in late-stage functionalization strategies for natural products, serving both as a catalyst and as a synthetic intermediate in complex molecular transformations. The compound's unique combination of strong acidity and aromatic character makes it particularly valuable for selective functionalization reactions that preserve the structural integrity of sensitive natural product scaffolds while introducing desired functional groups at specific positions [8] [9].

Electrochemical Late-Stage Functionalization Applications

The application of benzenesulfonic acid derivatives in electrochemical late-stage functionalization represents a significant advancement in synthetic methodology. Research demonstrates that benzenesulfonic acid-based systems can facilitate selective C-H bond activation in complex natural products through electrochemical oxidation processes [8]. The method enables the selective functionalization of bioactive compounds without the need for harsh chemical oxidants, making it particularly suitable for sensitive natural product substrates.

Electrochemical approaches utilizing benzenesulfonic acid monohydrate as a supporting electrolyte or catalyst enable the selective late-stage phosphorylation of natural products and drug molecules [8]. The process involves the formation of arene-centered radical cations through anodic oxidation, followed by nucleophilic attack by phosphine oxides or phosphite reagents. This methodology has demonstrated broad scope and high functional group tolerance, with yields ranging from 62% to 80% across various bioactive substrates including caffeine derivatives and purine-based compounds [8].

Benzylic C-H Functionalization of Natural Products

The selective functionalization of benzylic C-H bonds in natural products represents a particularly valuable application of benzenesulfonic acid monohydrate in late-stage synthetic strategies. Approximately 25% of the 200 best-selling drugs contain benzylic C-H bonds, making this transformation highly relevant for pharmaceutical development [8]. The relatively low bond dissociation energy of benzylic C-H bonds enables high site-selectivity among various types of C-H bonds in structurally complex molecules.

The mechanism of benzylic C-H functionalization involves anodic oxidation of the natural product substrate to generate an arene-centered radical cation, which undergoes rapid proton transfer and a second electron transfer oxidation to form a benzylic cation [8]. This intermediate is then trapped by nucleophilic reagents to afford the final functionalized product. The selection of appropriate solvents plays a crucial role in modulating the oxidation potentials of both the starting substrate and the product to prevent overoxidation and ensure selective transformation.

Directed Meta-Selective Functionalization

Benzenesulfonic acid derivatives have proven particularly effective in directed meta-selective functionalization of benzoic acid derivatives and related natural products. Traditional meta-functionalization approaches often require harsh electrophilic aromatic substitution conditions, which are incompatible with sensitive natural product substrates [10]. The development of palladium-catalyzed meta-C-H olefination using nitrile-based sulfonamide templates has revolutionized this field, enabling selective functionalization at the meta-position of electron-poor aromatic systems [10].

The protocol utilizes molecular oxygen as the terminal oxidant, making it environmentally benign and suitable for scale-up applications [10]. The method demonstrates broad substrate scope, accommodating various benzoic acid derivatives and related natural products with high meta-selectivity. The transformation proceeds through a directed C-H activation mechanism, where the sulfonamide template facilitates the formation of a palladacycle intermediate that directs the functionalization to the meta-position [10].

Hydroxylation Strategies for Natural Product Modification

Benzenesulfonic acid monohydrate serves as a crucial component in late-stage hydroxylation strategies for natural product modification. The compound functions as both a catalyst and a directing group in various hydroxylation reactions, enabling the selective introduction of hydroxyl groups at specific positions in complex natural product scaffolds [11]. Iron-catalyzed hydroxylation methods utilizing benzenesulfonic acid derivatives have demonstrated particular success in the selective oxidation of aliphatic C-H bonds in natural products.

The methodology involves the use of iron-based catalyst systems in conjunction with benzenesulfonic acid monohydrate to achieve chemoselective tertiary C-H hydroxylation [11]. The reaction proceeds through a high-valent iron-oxo intermediate that selectively abstracts hydrogen atoms from tertiary C-H bonds, followed by oxygen rebound to form the hydroxylated product. This approach has been successfully applied to the late-stage modification of steroid derivatives and other complex natural products, achieving yields in the range of 60% to 85% [11].

Amination and Sulfonamidation of Natural Products

The late-stage amination and sulfonamidation of natural products using benzenesulfonic acid monohydrate represents a powerful strategy for introducing nitrogen-containing functional groups into complex molecular frameworks. Iridium-catalyzed C-H amination methods utilizing benzenesulfonic acid derivatives as directing groups have demonstrated exceptional selectivity and functional group tolerance [9]. The method allows for the rapid synthesis of sulfonamide-containing natural product derivatives, which often exhibit enhanced biological activity and improved pharmacokinetic properties.

The transformation proceeds through carboxylate-directed functionalization, where the benzenesulfonic acid monohydrate acts as both a catalyst and a traceless directing group [9]. The method demonstrates high selectivity for carboxylate-directed functionalization even in the presence of multiple strongly coordinating directing groups. The use of soluble reagents and catalysts, combined with tolerance to air and moisture, makes this methodology ideal for applications in high-throughput experimentation and automated synthesis platforms [9].

Phosphorylation and Conjugation Applications

Benzenesulfonic acid monohydrate plays a crucial role in late-stage phosphorylation reactions that enable the preparation of phosphonate-containing natural product derivatives. These transformations are particularly valuable for the development of chemical probes and bioconjugates, as phosphonate groups often impart enhanced binding affinity and metabolic stability [8]. The electrochemical approach to C-H phosphorylation using benzenesulfonic acid derivatives eliminates the need for exogenous chemical oxidants and transition-metal catalysts, making it a sustainable and scalable methodology.

The continuous flow electrosynthesis approach utilizing benzenesulfonic acid monohydrate enables the large-scale preparation of phosphonate-containing natural product derivatives [8]. The method has been demonstrated to produce phosphonate products in quantities exceeding 50 grams, indicating its potential for industrial applications. The C-P bond formation occurs through the reaction of arenes with in situ anodically generated phosphorus radical cations, providing a mechanistically distinct pathway for phosphorylation reactions [8].

Genotoxic Impurity Profiling in Active Pharmaceutical Ingredients

The monitoring and control of genotoxic impurities derived from benzenesulfonic acid monohydrate represents a critical aspect of pharmaceutical quality control and regulatory compliance. Sulfonate esters, particularly those derived from benzenesulfonic acid, constitute a significant class of potentially genotoxic impurities that require rigorous analytical monitoring throughout the pharmaceutical development and manufacturing process [12] [13] [14].

Regulatory Framework and Threshold Limits

The regulatory landscape governing genotoxic impurities has evolved significantly over the past decade, transitioning from strict avoidance policies to the currently accepted concept of Threshold of Toxicological Concern (TTC) [12] [13]. The United States Food and Drug Administration (FDA), European Medicines Agency (EMA), and International Conference on Harmonization (ICH M7) have established comprehensive guidelines requiring that potential genotoxic impurities remain below 1.5 μg per day based on maximum daily dosage for lifetime exposure [12] [13].

The TTC approach represents a risk-based assessment strategy that acknowledges the practical impossibility of completely eliminating all genotoxic impurities while maintaining acceptable safety margins [15]. For exposures of less than lifetime duration, higher TTC limits are permitted, with staged acceptable limits ranging from 120 μg per day for less than one month to 20 μg per day for one to twelve months of exposure [13]. This regulatory framework necessitates sophisticated analytical methodologies capable of detecting and quantifying genotoxic impurities at these extremely low concentration levels.

Formation Mechanisms of Benzenesulfonic Acid Ester Impurities

The formation of genotoxic sulfonate esters occurs through side reactions between benzenesulfonic acid monohydrate and low molecular weight alcohols such as methanol, ethanol, and isopropanol [12] [14] [15]. These reactions typically occur during pharmaceutical synthesis, purification, or salt formation processes, particularly when residual alcohols are present in the reaction medium or crystallization solvents. The resulting esters, including methyl benzenesulfonate, ethyl benzenesulfonate, and isopropyl benzenesulfonate, exhibit confirmed genotoxic properties based on Ames mutagenicity testing and micronucleus assays [14] [16].

The mechanism of ester formation involves nucleophilic attack by alcohol molecules on the electrophilic sulfur center of benzenesulfonic acid, leading to the formation of covalent sulfonate ester bonds [15]. The reaction is facilitated by acidic conditions and elevated temperatures, making pharmaceutical synthesis conditions particularly conducive to impurity formation. The presence of water can compete with alcohol nucleophiles, but the reaction kinetics often favor ester formation, particularly with primary alcohols [15].

Analytical Methodologies for Genotoxic Impurity Detection

The detection and quantification of benzenesulfonic acid ester impurities requires sophisticated analytical approaches capable of achieving the sensitivity levels demanded by regulatory guidelines [12] [13] [17]. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as the gold standard for genotoxic impurity analysis, offering the combination of high resolution, sensitivity, and selectivity required for trace-level determinations [12] [13].

The analytical methodology typically employs reversed-phase chromatography with gradient elution to achieve optimal separation of structurally related sulfonate esters [17]. Mass spectrometric detection utilizes Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) modes to enhance sensitivity and specificity. The formation of ammonium adducts [M+NH₄]⁺ provides superior sensitivity compared to protonated molecular ions [M+H]⁺, with detection limits ranging from 1.5 to 30 ng/mL depending on the specific ester [17].

Validation Parameters and Method Development

The validation of analytical methods for genotoxic impurity determination requires comprehensive evaluation of linearity, precision, accuracy, specificity, detection limits, and quantification limits [12] [13] [17]. Linearity studies typically span concentration ranges from near the detection limit to approximately 100 times the TTC level, with correlation coefficients exceeding 0.999 required for regulatory acceptance [17]. Precision studies evaluate both repeatability and intermediate precision, with relative standard deviations typically required to be less than 15% at the quantification limit [17].

The establishment of detection and quantification limits follows International Conference on Harmonization guidelines, utilizing signal-to-noise ratios of 3:1 and 10:1 respectively [17]. For benzenesulfonic acid ester impurities, typical limits of detection range from 15 to 30 ng/mL, with limits of quantification ranging from 50 to 100 ng/mL [17]. These sensitivity levels are generally sufficient to meet regulatory requirements for most pharmaceutical applications, though specific requirements may vary based on daily dosage considerations.

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry (GC-MS) provides an alternative analytical approach for volatile sulfonate ester impurities, offering complementary selectivity and sensitivity characteristics [18] [19]. The method utilizes capillary column chromatography with electron impact ionization mass spectrometry, enabling the identification and quantification of sulfonate esters based on their characteristic fragmentation patterns [18]. The approach is particularly valuable for methyl and ethyl esters, which exhibit favorable volatility characteristics for gas chromatographic analysis.

The GC-MS methodology typically employs Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) detection modes to achieve the sensitivity required for genotoxic impurity analysis [18]. Sample preparation often involves liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering matrix components. The method demonstrates excellent linearity over concentration ranges from 2.5 to 100 ppb, with precision values generally less than 7.5% at the limit of quantification [18].

Atmospheric Pressure Ionization Techniques

Advanced atmospheric pressure ionization techniques have been developed for the rapid screening and identification of genotoxic impurities in pharmaceutical matrices [14] [16]. Atmospheric Pressure Thermal Desorption-Extractive Electrospray Ionization-Mass Spectrometry (AP/TD-EESI-MS) enables direct analysis of solid pharmaceutical samples without extensive sample preparation [16]. The method utilizes rapid thermal desorption at 200°C followed by extractive electrospray ionization with sodium acetate doping to enhance sensitivity through adduct ion formation.

The technique demonstrates detection limits significantly below the TTC threshold, with cycle times of approximately 6 minutes enabling high-throughput screening applications [16]. The method has been successfully applied to the detection of methyl p-toluenesulfonate in pharmaceutical matrices, achieving quantitative results comparable to traditional chromatographic methods [16]. The approach offers significant advantages in terms of analysis time and sample throughput, making it particularly valuable for routine quality control applications.

Matrix Effects and Sample Preparation Considerations

The analysis of genotoxic impurities in complex pharmaceutical matrices requires careful consideration of matrix effects and sample preparation strategies [12] [13] [17]. Ion suppression or enhancement can significantly impact analytical results, necessitating the use of isotopically labeled internal standards or standard addition methods for accurate quantification [17]. Sample preparation techniques including liquid-liquid extraction, solid-phase extraction, and protein precipitation are employed to minimize matrix interferences and concentrate analytes to detectable levels.

The choice of sample preparation method depends on the specific pharmaceutical matrix and the physicochemical properties of the target analytes [17]. For oral solid dosage forms, simple extraction procedures using organic solvents or aqueous-organic mixtures are often sufficient [17]. However, more complex matrices such as parenteral formulations or protein-containing products may require specialized sample preparation approaches including dialysis, ultrafiltration, or enzymatic digestion [17].

Control Strategies and Risk Mitigation

The control of genotoxic impurities derived from benzenesulfonic acid monohydrate requires comprehensive risk assessment and mitigation strategies throughout the pharmaceutical development and manufacturing process [15]. Process analytical technology (PAT) approaches enable real-time monitoring of critical process parameters that influence impurity formation, allowing for proactive control measures to minimize genotoxic impurity levels [15]. The implementation of design space concepts enables the identification of operating ranges that minimize impurity formation while maintaining process efficiency and product quality.

GHS Hazard Statements

H290 (20%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant